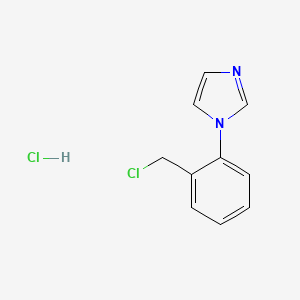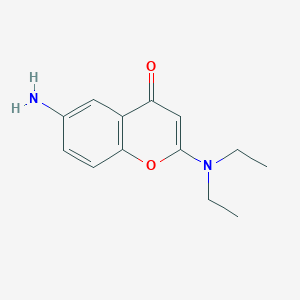
tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate is a synthetic organic compound that features a tert-butyl group, an azetidine ring, and a hydroxyethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl carbamate. One common method includes the following steps:
Formation of Azetidine Intermediate: The azetidine ring is formed by cyclization of appropriate precursors under controlled conditions.
Introduction of tert-Butyl Group: The tert-butyl group is introduced using tert-butyl carbamate in the presence of a suitable catalyst.
Hydroxyethyl Substitution: The hydroxyethyl group is added through nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization or chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Carbonyl Compounds: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Azetidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the interactions of azetidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmacologically active compounds, including antibiotics and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the azetidine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride
Uniqueness
tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate is unique due to the presence of both a hydroxyethyl group and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)azetidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12(4)9-7-13(8-9)5-6-14/h9,14H,5-8H2,1-4H3 |
InChI Key |
FYTUWAYHMXBNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)

![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)





![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)




